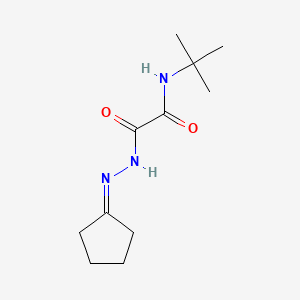
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide, also known as TBCO or TBCO-MA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide exerts its effects through the inhibition of HDACs, which are enzymes that remove acetyl groups from histones, leading to changes in gene expression. By inhibiting HDACs, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can alter gene expression patterns, leading to changes in cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on HDACs, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been shown to inhibit the activity of other enzymes, such as carbonic anhydrases and metalloproteinases. N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been found to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in cell culture models. However, N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide. One area of interest is the development of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can be synthesized through a multistep process involving the reaction of tert-butyl 2-oxoacetate with cyclopentanone to form tert-butyl 2-cyclopentylidene-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to yield N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide-MA.
Scientific Research Applications
N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the development of cancer and other diseases. N-(tert-butyl)-2-(2-cyclopentylidenehydrazino)-2-oxoacetamide has also been found to have neuroprotective effects and to inhibit the replication of viruses such as HIV-1.
properties
IUPAC Name |
N-tert-butyl-N'-(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)12-9(15)10(16)14-13-8-6-4-5-7-8/h4-7H2,1-3H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRMHEVWZICCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5100940.png)
![ethyl N-[3-(4-chlorophenyl)-3-oxopropyl]serinate hydrochloride](/img/structure/B5100948.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5100959.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5100964.png)

![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)

![1-(2,3-dichlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5100975.png)
![9-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5100976.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B5100983.png)
![5-chloro-2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B5100994.png)
![(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)di-3,1-propanediyl diacetate](/img/structure/B5101002.png)
![1-acetyl-17-(1,3-benzodioxol-5-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101008.png)
![N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5101035.png)